molecular formula C18H16F3N5O4 B10957147 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide

4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide

Cat. No.: B10957147
M. Wt: 423.3 g/mol
InChI Key: DVBBMUNEKXENAJ-UHFFFAOYSA-N
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Description

4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, an oxazole ring, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving an α-haloketone and an amide.

    Coupling Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the pyrazole ring can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

    Cyclization: The oxazole ring can undergo various cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydride or potassium tert-butoxide as bases.

    Cyclization: Acidic or basic conditions depending on the specific reaction.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Pyrazoles: From nucleophilic substitution reactions.

    Complex Heterocycles: From cyclization reactions involving the oxazole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the trifluoromethyl group and the nitro group can enhance its biological activity, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, such as cancer or infectious diseases, by interacting with specific biological targets.

Industry

In industrial applications, this compound could be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics. It may also find use as a catalyst or a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the trifluoromethyl group may enhance binding affinity to certain targets.

Comparison with Similar Compounds

Similar Compounds

    4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methyl-N-phenyl-1,2-oxazole-3-carboxamide: Lacks the nitro and trifluoromethyl groups, potentially resulting in different biological activity.

    4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-N-[4-methylphenyl]-1,2-oxazole-3-carboxamide: Substitutes the trifluoromethyl group with a methyl group, which may alter its chemical reactivity and biological properties.

Uniqueness

The presence of both the nitro group and the trifluoromethyl group in 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide makes it unique compared to similar compounds

Properties

Molecular Formula

C18H16F3N5O4

Molecular Weight

423.3 g/mol

IUPAC Name

4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H16F3N5O4/c1-9-16(26(28)29)10(2)25(23-9)8-14-11(3)30-24-15(14)17(27)22-13-6-4-12(5-7-13)18(19,20)21/h4-7H,8H2,1-3H3,(H,22,27)

InChI Key

DVBBMUNEKXENAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=C(ON=C2C(=O)NC3=CC=C(C=C3)C(F)(F)F)C)C)[N+](=O)[O-]

Origin of Product

United States

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